molecular formula C17H16F3NO2 B2841592 N-(2-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzamide CAS No. 1351607-56-1

N-(2-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzamide

カタログ番号: B2841592
CAS番号: 1351607-56-1
分子量: 323.315
InChIキー: MAOZXLSSNVIDLS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzamide is an organic compound with the molecular formula C17H16F3NO2 and a molecular weight of 323.31 g/mol . Its structure features a benzamide core substituted with a trifluoromethyl group, connected to a 2-hydroxy-3-phenylpropyl chain. The presence of the trifluoromethyl group is of significant interest in medicinal chemistry and chemical biology, as this moiety is often used to modulate a compound's metabolic stability, lipophilicity, and binding affinity . Benzamide derivatives are a prominent class of compounds in scientific research due to their wide range of potential biological activities. Structurally similar compounds have been explored for various applications, including as antimicrobial and anti-inflammatory agents , as well as serving as key intermediates or core structures in the development of receptor inhibitors . The specific research applications for N-(2-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzamide are yet to be fully characterized in the public scientific literature, representing an opportunity for novel investigation. Researchers may find this compound valuable as a building block in organic synthesis or as a standard in analytical method development. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

特性

IUPAC Name

N-(2-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2/c18-17(19,20)14-8-4-7-13(10-14)16(23)21-11-15(22)9-12-5-2-1-3-6-12/h1-8,10,15,22H,9,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOZXLSSNVIDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-(trifluoromethyl)benzoic acid and 2-hydroxy-3-phenylpropylamine.

    Amidation Reaction: The carboxylic acid group of 3-(trifluoromethyl)benzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The activated intermediate then reacts with 2-hydroxy-3-phenylpropylamine to form the desired benzamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also enhance the efficiency and safety of the production process.

化学反応の分析

Types of Reactions

N-(2-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted benzamides.

科学的研究の応用

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties.

作用機序

The mechanism of action of N-(2-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the hydroxyl and amide groups can participate in hydrogen bonding and other interactions.

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects and Functional Groups

Table 1: Key Structural Features of Analogs
Compound Name Substituents on Benzamide Aliphatic/Amine Chain Features Notable Functional Groups
Target Compound 3-CF₃ 2-hydroxy-3-phenylpropyl Hydroxy, CF₃
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃ 2-hydroxy-1,1-dimethylethyl Hydroxy, Methyl, N,O-bidentate
Flutolanil (N-(3-isopropoxyphenyl)-2-CF₃-benzamide) 2-CF₃ 3-isopropoxyphenyl CF₃, Ether
N-[1-(3-chloropyrazin-2-yl)ethyl]-3,5-bis(CF₃)benzamide 3,5-bis(CF₃) 1-(3-chloropyrazin-2-yl)ethyl Pyrazine, Dual CF₃, Chlorine
N-(2-hydroxy-3-(tetrazol-5-yl)phenyl)benzamide None 2-hydroxy-3-(tetrazol-5-yl)phenyl Tetrazole, Hydroxy
Key Observations :
  • Trifluoromethyl Position : The target compound’s 3-CF₃ group contrasts with flutolanil’s 2-CF₃. Positional isomerism often alters electronic effects and steric interactions, impacting binding to biological targets .
  • Heterocyclic Moieties : Pyrazine () and tetrazole () introduce nitrogen-rich pharmacophores, which can improve metabolic stability or receptor affinity compared to the target’s simpler phenylpropyl chain .

生物活性

N-(2-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and research findings.

  • Molecular Formula : C17H16F3NO2
  • Molecular Weight : 323.3096 g/mol
  • CAS Number : 1351659-76-1

The presence of the trifluoromethyl group enhances the compound's lipophilicity, facilitating its ability to penetrate biological membranes and interact with various molecular targets.

The mechanism of action for N-(2-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzamide primarily involves its interaction with specific enzymes and receptors. The trifluoromethyl substituent is believed to improve binding affinity, which may enhance metabolic stability and pharmacokinetic properties. Research indicates that the compound can modulate inflammatory pathways and exhibit analgesic effects, making it a candidate for treating conditions such as osteoarthritis and other inflammatory diseases.

Enzyme Inhibition

N-(2-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzamide has shown promise as an inhibitor of various enzymes involved in disease processes:

  • Nitric Oxide Synthase (NOS) : Inhibits TNF-alpha-induced nitric oxide production.
  • Matrix Metalloproteinases (MMPs) : Reduces MMP expression in chondrocytes, indicating potential in cartilage protection.

These activities suggest that the compound may function as a disease-modifying agent in osteoarthritis.

Anti-inflammatory Properties

Preliminary studies have indicated that this compound exhibits significant anti-inflammatory effects. It appears to modulate the activity of cytokines and other inflammatory mediators, which could be beneficial in managing chronic inflammatory conditions.

Case Studies and Research Findings

  • Study on Osteoarthritis :
    • A study demonstrated that N-(2-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzamide inhibits MMPs in chondrocytes, suggesting a protective role against cartilage degradation associated with osteoarthritis.
  • Pharmacokinetics :
    • Research into the pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its lipophilic nature, enhancing its potential therapeutic efficacy.
  • Therapeutic Applications :
    • The compound's ability to modulate pathways related to lipid and carbohydrate metabolism suggests applications in treating metabolic syndrome and cardiovascular diseases .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
N-(2-hydroxy-2-methylpropyl)-3-(trifluoromethyl)benzamideLacks a phenyl groupLower lipophilicity
N-(3,5-bis(trifluoromethyl)phenyl)-2-hydroxy-benzamideAdditional trifluoromethyl groupsEnhanced binding affinity
4-Amino-N-(trifluoromethyl)benzamideContains an amino groupDifferent pharmacological properties

This table highlights how structural variations influence biological activity, particularly regarding lipophilicity and target interaction.

Q & A

Basic Research Questions

What are the key synthetic strategies for synthesizing N-(2-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzamide?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Coupling of 3-(trifluoromethyl)benzoic acid with 2-hydroxy-3-phenylpropylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt) to form the benzamide backbone .
  • Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product .
  • Critical Note : The hydroxyl group in the propyl chain may require protection (e.g., tert-butyldimethylsilyl ether) during synthesis to prevent side reactions .

How does the trifluoromethyl group influence the compound's physicochemical properties?

The trifluoromethyl (-CF₃) group:

  • Lipophilicity : Enhances membrane permeability (logP increased by ~1.5 units compared to non-fluorinated analogs) .
  • Metabolic Stability : Reduces oxidative degradation by cytochrome P450 enzymes due to strong C-F bonds .
  • Electron-Withdrawing Effects : Polarizes the benzamide ring, altering reactivity in electrophilic substitution reactions .

What spectroscopic techniques are essential for structural validation?

  • ¹H/¹³C NMR : Confirm regiochemistry of the benzamide and hydroxypropyl groups (e.g., δ 8.1–8.3 ppm for aromatic protons adjacent to -CF₃) .
  • FT-IR : Identify amide C=O stretch (~1650–1680 cm⁻¹) and hydroxyl O-H stretch (~3300 cm⁻¹) .
  • HRMS : Verify molecular weight (calculated for C₁₇H₁₆F₃NO₂: 347.31 g/mol) .

Advanced Research Questions

How can researchers resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in IC₅₀ values for enzyme inhibition may arise from assay conditions (e.g., buffer pH, co-solvents like DMSO).
  • Methodology :
    • Dose-Response Curves : Use standardized protocols (e.g., fixed DMSO concentration ≤1%) .
    • Crystallographic Analysis : Resolve binding ambiguities via X-ray structures (e.g., Mercury CSD software for packing pattern analysis) .
    • SAR Studies : Compare analogs (e.g., replacing -CF₃ with -CN or -NO₂) to isolate pharmacophore contributions .

What strategies improve low yields in the final amidation step?

  • Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity; microwave-assisted synthesis reduces reaction time .

  • Workflow :

    ParameterOptimization RangeOutcome (Yield Increase)
    Temperature60–80°C15–20%
    Coupling AgentHATU vs. EDCHATU: +25% efficiency
    Reaction Time12h → 48h+30% conversion

What in vitro assays are suitable for evaluating enzyme inhibition mechanisms?

  • Kinetic Assays :
    • Fluorogenic Substrates : Measure real-time hydrolysis (e.g., fluorophore-quencher pairs for protease activity) .
    • SPR (Surface Plasmon Resonance) : Quantify binding affinity (KD) to targets like kinases or GPCRs .
  • Cellular Models :
    • HEK293 Transfectants : Overexpress human receptors (e.g., D3 dopamine receptor) to test specificity .
    • Cytotoxicity Screening : Use MTT assays to rule off-target effects (IC₅₀ > 50 µM desirable) .

How can computational modeling guide derivative design for enhanced bioactivity?

  • Docking Studies : Use AutoDock Vina to predict binding poses with targets (e.g., SARS-CoV-2 main protease) .
  • QSAR Models :
    • Descriptors : Include logP, molar refractivity, and H-bond acceptors/donors.
    • Output : Prioritize derivatives with predicted ΔG < -8 kcal/mol .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS) .

Data Contradiction Analysis

Example : Variability in reported solubility (0.5–2.1 mg/mL in PBS):

  • Root Cause : Polymorphism or amorphous/crystalline form differences.
  • Resolution :
    • Perform PXRD to identify crystalline phases .
    • Use thermal analysis (DSC/TGA) to detect hydrate formation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。